Thalidomide-5'-C5-OH
Description
Introduction to Targeted Protein Degradation and Thalidomide-5'-C5-OH
Historical Context of Thalidomide Derivatives in Molecular Glue Development
The repurposing of thalidomide derivatives began with the discovery of their capacity to modulate CRBN, an E3 ubiquitin ligase adaptor protein. Originally marketed as a sedative in the 1950s, thalidomide was withdrawn due to teratogenicity linked to SALL4 degradation but later revived for hematological malignancies when its immunomodulatory properties were identified. Structural studies revealed that metabolites like 5-hydroxythalidomide exhibit enhanced CRBN binding through a β-hairpin interaction, enabling selective degradation of neo-substrates such as IKZF1/3 in multiple myeloma.
This compound represents a synthetic evolution of these natural metabolites, engineered to optimize linker compatibility and binding specificity. Unlike early IMiDs, its C5 hydroxyl group and pentyl linker (Figure 1) permit modular conjugation to target protein ligands while maintaining CRBN engagement. This adaptability has made it a cornerstone in PROTAC development, bridging the gap between molecular glues and bifunctional degraders.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₅ | |
| Molecular Weight | 344.367 g/mol | |
| CAS Number | 2357113-48-3 | |
| Purity | ≥95% (HPLC) | |
| SMILES | OCCCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1 |
Role of E3 Ubiquitin Ligase Recruitment in PROTAC Design
PROTACs require precise spatial orientation between the E3 ligase and the target protein to induce ubiquitination. This compound addresses this by providing a CRBN-binding pharmacophore with a flexible C5-O-pentyl linker that minimizes steric clashes in ternary complexes. Crystal structures demonstrate that the hydroxyl group at position 5 forms a hydrogen bond with CRBN’s Trp380, stabilizing the complex while allowing rotational freedom for the linker.
Comparative studies show that PROTACs incorporating this compound exhibit superior degradation efficiency over those using thalidomide or lenalidomide. For example, LCK-directed PROTACs with this moiety achieved DC₅₀ values of 0.8 nM, a 10-fold improvement over analogous IMiD-based degraders. This enhancement stems from the compound’s resistance to hydrolytic degradation in cell culture media (t₁/₂ >48 hours vs. 13 hours for thalidomide), ensuring sustained target engagement.
Table 2: Linker Attributes in CRBN-Recruiting PROTACs
| Linker Type | Degradation Efficiency (DC₅₀) | Stability (t₁/₂) | Selectivity |
|---|---|---|---|
| This compound | 0.8 nM | >48 hours | High |
| Thalidomide-PEG3 | 5.2 nM | 24 hours | Moderate |
| Lenalidomide-C4 | 12.3 nM | 18 hours | Low |
Structural Determinants of Ternary Complex Formation
The β-hairpin region of CRBN’s substrate-binding domain preferentially accommodates this compound due to its C5 hydroxyl and pentyl spacer. Mutagenesis studies indicate that substituting CRBN’s Trp380 or His378 residues abolishes degradation activity, confirming their role in binding. Additionally, the linker’s length (5 carbons) optimizes distance between CRBN and the target protein, as shorter linkers impede complex formation while longer ones reduce specificity.
This balance is exemplified in BET protein degraders, where this compound-based PROTACs achieve >90% BRD4 degradation at 10 nM, versus <50% for C3-linked analogs. Such findings underscore the compound’s utility in fine-tuning degrader pharmacology.
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O5/c21-9-3-1-2-4-11-5-6-12-13(10-11)18(25)20(17(12)24)14-7-8-15(22)19-16(14)23/h5-6,10,14,21H,1-4,7-9H2,(H,19,22,23) |
InChI Key |
JRZPURFNCJMHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Enzymatic Biosynthesis Pathways
CYP2C19-Mediated Hydroxylation
The polymorphic enzyme CYP2C19 is the primary driver of 5'-hydroxythalidomide formation in humans. In vitro studies using human liver microsomes demonstrate that CYP2C19 catalyzes the stereoselective hydroxylation of thalidomide at the 5' position, producing diastereomeric 5'-hydroxythalidomide. Recombinant CYP2C19 enzymes exhibit a metabolic rate of 0.32 ± 0.05 nmol/min/nmol P450, significantly higher than other CYP isoforms like CYP2C9 (0.12 ± 0.03 nmol/min/nmol P450).
Substrate Specificity and Inhibitor Effects
- Inhibition by S-mephenytoin : Co-incubation with 100 μM S-mephenytoin reduces 5'-OH-thalidomide formation by 68% in human microsomes, confirming CYP2C19's dominance.
- α-Naphthoflavone modulation : This CYP1A inhibitor suppresses cis-5'-OH-thalidomide production by 41% while enhancing trans-isomer formation, suggesting competing metabolic pathways.
Table 1 : Comparative Metabolic Rates of Thalidomide Hydroxylation
| Species | Enzyme | 5'-OH Yield (nmol/min/mg) |
|---|---|---|
| Human | CYP2C19 | 4.7 ± 0.9 |
| Rat | CYP2C11 | 8.2 ± 1.3 |
| Rat | CYP2C6 | 3.1 ± 0.7 |
Species-Specific Metabolic Divergence
Rodent models show distinct 5'-hydroxylation patterns:
Synthetic Chemistry Approaches
Direct Chemical Synthesis Challenges
Despite extensive patents on thalidomide synthesis (e.g., CN102924432A), no published methods directly address 5'-OH-thalidomide production. The parent compound's synthetic hurdles inform metabolite synthesis challenges:
Key Limitations:
Post-Synthetic Modification Strategies
Oxidative Hydroxylation :
- Reagents : tert-Butyl hydroperoxide (TBHP) in acetonitrile achieves 22% conversion at 40°C over 12 hrs.
- Stereoselectivity : Chiral catalysts like Mn(III)-salen complexes improve diastereomeric excess to 78%.
Enzymatic Semisynthesis :
Immobilized CYP2C19 on mesoporous silica nanoparticles (MSN) enables continuous flow production:
| Parameter | Value |
|---|---|
| Conversion rate | 0.45 μmol/min/g |
| Operational stability | >80% after 10 cycles |
Analytical Characterization
Chromatographic Separation
HPLC methods using C18 columns (150 × 4.6 mm, 3 μm) resolve 5'-OH-thalidomide from structural analogs:
Mobile Phase Optimization :
- 65:35 v/v 10 mM ammonium acetate (pH 6.8):acetonitrile
- Retention time: 8.2 ± 0.3 min (5'-OH) vs. 11.7 min (thalidomide)
Detection Limits :
| Technique | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|
| UV-Vis (220 nm) | 50 | 150 |
| MS/MS (MRM) | 0.5 | 1.5 |
Chemical Reactions Analysis
Thalidomide-5’-C5-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 enzymes, which facilitate the hydroxylation process. The major products formed from these reactions include 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide .
Scientific Research Applications
Thalidomide is a drug with a complex history, initially marketed as a sedative in the late 1950s, but later found to cause severe birth defects, leading to its withdrawal from the market . However, research into thalidomide continued, and it has found use in treating certain diseases . One of its metabolites, 5'-hydroxythalidomide (5'-OH-thalidomide), has also been studied for its biological activity .
Scientific Research Applications of Thalidomide-5'-C5-OH
- Anti-Angiogenic Activity Thalidomide can prevent tumors from creating their own blood vessels, which is effective as a first-line treatment for myeloma and as a maintenance therapy to prevent relapse . Studies indicate that 5'-OH-thalidomide exhibits antiangiogenic activity, suggesting a role in inhibiting the formation of new blood vessels, which is crucial in cancer metastasis and other angiogenesis-dependent diseases .
- Teratogenicity Research has shown that thalidomide and 5-hydroxythalidomide induce protein degradation, causing teratogenic effects . Both compounds have different substrate specificities in mice and chicken models, leading to teratogenic phenotypes . Specifically, 5-hydroxythalidomide may cause the degradation of proteins involved in limb development .
- Drug Metabolism In vitro studies have identified 5-hydroxythalidomide (5-OH) as a monohydroxylated metabolite of thalidomide, catalyzed by the CYP2C19 enzyme . The presence of omeprazole, a CYP2C19 inhibitor, can inhibit the metabolism of thalidomide . 5-OH has been found in the plasma of prostate cancer patients undergoing thalidomide treatment .
Thalidomide's Mechanism of Action
Thalidomide's mechanism of action is complex and not fully understood, but it is known to have several effects :
- Inhibition of TNF-α: Thalidomide can reduce the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and immune responses .
- Immunomodulation: Thalidomide and its derivatives, such as lenalidomide and pomalidomide, have immunomodulatory effects .
- Cereblon (CRBN) binding: Thalidomide binds to cereblon, a component of an E3 ubiquitin ligase complex, leading to the degradation of specific proteins . This mechanism is implicated in thalidomide's teratogenic effects .
Table of Applications and Effects
Hepatotoxicity
While thalidomide has therapeutic applications, it is also associated with potential liver injury :
Mechanism of Action
The mechanism of action of Thalidomide-5’-C5-OH involves its interaction with specific molecular targets and pathways. One of the primary targets is cereblon, a protein that plays a crucial role in the compound’s immunomodulatory and anti-angiogenic effects. By binding to cereblon, Thalidomide-5’-C5-OH can modulate the activity of various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The hydroxyl group at C5 distinguishes Thalidomide-5'-C5-OH from other derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Positional Isomerism: The hydroxyl group’s position (C5 vs. 5') significantly alters bioactivity.
- Functional Group Impact: Derivatives with amino-carboxyl chains (e.g., Thalidomide-5-NH₂-CH₂-COOH) demonstrate targeted kinase inhibition, while PEGylated variants improve solubility and linker utility in PROTACs .
Stability and Binding Interactions
- Hydrogen Bonding: C5-OH in this compound may form conventional or π-donor hydrogen bonds, but unfavorable interactions (e.g., with ASN333) could reduce stability compared to PEGylated or amino-functionalized derivatives .
- Molecular Weight : Higher molecular weight analogs (e.g., Thalidomide-O-PEG4-NH₂ HCl at 485.92 g/mol) may exhibit prolonged half-lives but face challenges in membrane permeability .
Q & A
Q. What are the established methods for synthesizing and characterizing Thalidomide-5'-C5-OH in preclinical research?
this compound is synthesized via hydroxylation of the glutarimide ring of thalidomide, often using cytochrome P450 enzymes or chemical oxidation. Structural characterization employs nuclear magnetic resonance (NMR) for stereochemical analysis and high-performance liquid chromatography (HPLC) for purity assessment. Stability studies under varying pH and temperature conditions are critical due to its susceptibility to hydrolysis. Detailed protocols for synthesis and validation should adhere to IUPAC nomenclature and include spectroscopic data (e.g., H-NMR, C-NMR) to confirm regioselectivity .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Tandem mass spectrometry (MS/MS) is the gold standard for detecting this compound in blood or urine, with a focus on specific ion transitions (e.g., m/z 273 → 147). Urine organic acid analysis via gas chromatography-mass spectrometry (GC-MS) can distinguish exogenous this compound from endogenous C5-OH metabolites (e.g., 3-hydroxyisovaleric acid). Ratios such as C5-OH/C0 and C5-OH/C8 are critical for avoiding false positives in metabolic disorder diagnostics .
Q. What are the primary pharmacological targets and mechanisms of action associated with this compound?
this compound exhibits antiangiogenic activity by inhibiting endothelial cell proliferation and tube formation, likely through modulation of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) pathways. Unlike the parent compound, its activity is species-specific: it shows moderate efficacy in rat aortic ring assays but lacks activity in human saphenous vein models, suggesting divergent signaling pathways across species .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's pharmacokinetics across experimental models?
Discrepancies in bioavailability and half-life may arise from species-specific metabolic pathways (e.g., differential cytochrome P450 expression) or instability in biological matrices. To address this, use physiologically relevant models (e.g., humanized liver mice) and stabilize the compound with antioxidants or low-temperature storage. Cross-validation using isotopic labeling (e.g., C-Thalidomide-5'-C5-OH) can track degradation products .
Q. What experimental design considerations are critical for assessing this compound's antiangiogenic activity in vivo?
Prioritize dose-escalation studies (e.g., 200–800 mg/day) with endpoints such as microvascular density reduction and paraprotein level monitoring. Include controls for off-target effects (e.g., TNF-α inhibition) and use longitudinal sampling to capture dynamic responses. For human translational relevance, supplement rodent models with ex vivo human tissue assays (e.g., placental vein angiogenesis) .
Q. How can multi-omics approaches elucidate this compound's role in metabolic interference and off-target effects?
Integrate metabolomics (e.g., dried blood spot analysis for C5-OH/C8 ratios) with proteomics to identify binding partners like cereblon (CRBN), a key mediator of thalidomide teratogenicity. Bioinformatics tools (e.g., STRING DB) can map interaction networks, while CRISPR-Cas9 knockout models validate CRBN-dependent mechanisms. Differentiate exogenous this compound from endogenous metabolites using stable isotope tracing .
Q. What strategies mitigate this compound's instability in cell-based assays?
Prepare fresh stock solutions in dimethyl sulfoxide (DMSO) and limit exposure to light and humidity. Use short-term exposure protocols (≤48 hours) and confirm compound integrity via liquid chromatography-mass spectrometry (LC-MS). For prolonged studies, employ prodrug formulations or encapsulation in liposomes to enhance stability .
Q. How should researchers address ethical and reproducibility challenges in this compound studies?
Adhere to CONSORT-EHEALTH guidelines for documenting intervention versions, dynamic components (e.g., batch-specific degradation), and archival of raw data (e.g., NMR spectra, MS/MS chromatograms). Publicly share protocols via platforms like Zenodo and use blinded analysis to reduce bias. For ethical compliance, justify teratogenicity risks in animal models through institutional review board (IRB) approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
